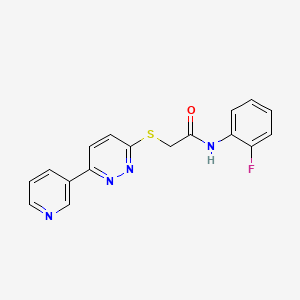
1-(1-(4-(Tiofen-2-il)benzoil)azetidin-3-il)pirrolidina-2,5-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione ring . The presence of these functional groups and rings suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring could be introduced using techniques described in the literature for the synthesis of thiophene derivatives . The azetidine ring could be formed using methods described for the synthesis of azetidine derivatives . The pyrrolidine-2,5-dione ring could be formed using methods described for the synthesis of pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring, a benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione ring . These groups are arranged in a specific configuration, which could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence and arrangement of its functional groups and rings. For example, the thiophene ring might undergo reactions typical of aromatic compounds, while the azetidine and pyrrolidine-2,5-dione rings might undergo reactions typical of cyclic amines and amides, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of polar functional groups, while its melting and boiling points could be influenced by the size and shape of the molecule .Mecanismo De Acción
The mechanism of action of 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes and cytokines that are involved in the inflammatory response. It has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-diabetic properties. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione. One potential direction is to study the mechanism of action of this compound in more detail, in order to better understand how it exerts its effects. Another potential direction is to investigate the potential use of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 4-(Thiophen-2-yl)benzoyl chloride with azetidin-3-one in the presence of a base. This reaction results in the formation of 1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-ol, which is then reacted with maleic anhydride to produce the final product, 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione.
Aplicaciones Científicas De Investigación
Diseño de fármacos y estereoquímica
La estereogenicidad del anillo de pirrolidina permite la creación de múltiples estereoisómeros, que pueden conducir a diferentes perfiles biológicos de los candidatos a fármacos. Esto es particularmente importante en el diseño de fármacos enantioselectivos, donde la orientación espacial de los sustituyentes puede influir en el modo de unión a las proteínas diana . El compuesto en cuestión podría servir como un intermedio clave en la síntesis de tales fármacos estereoquímicamente complejos.
Exploración del espacio farmacoforico
Debido a la hibridación sp3 del anillo de pirrolidina, existe una mayor capacidad para explorar el espacio farmacoforico de manera eficiente. Esto significa que los derivados del compuesto se pueden diseñar para interactuar con varios objetivos biológicos, lo que podría conducir al descubrimiento de nuevos agentes terapéuticos .
Modulación de las propiedades fisicoquímicas
La incorporación del andamiaje de pirrolidina-2,5-diona en las moléculas de fármacos puede modificar significativamente sus parámetros fisicoquímicos. Esta alteración puede mejorar los perfiles de absorción, distribución, metabolismo, excreción y toxicidad (ADME/Tox) del fármaco, los cuales son cruciales para el desarrollo exitoso de fármacos .
Diversidad estructural tridimensional
La no planaridad del anillo de pirrolidina contribuye a una mayor cobertura tridimensional (3D) de las moléculas. Este fenómeno, conocido como "pseudorrotación", es ventajoso para crear compuestos con una estructura 3D más diversa, lo que puede ser beneficioso en las interacciones fármaco-receptor .
Estrategias sintéticas y funcionalización
El compuesto proporciona una plataforma versátil para futuras modificaciones químicas. Las estrategias sintéticas pueden involucrar la construcción del anillo de pirrolidina a partir de diferentes precursores cíclicos o acíclicos, o la funcionalización de anillos de pirrolidina preformados, como los derivados de prolina . Esta flexibilidad en la síntesis es valiosa para los químicos medicinales que buscan diseñar nuevos compuestos con actividades biológicas variadas.
Selectividad del objetivo y moléculas bioactivas
Se ha informado que los compuestos caracterizados por el anillo de pirrolidina exhiben selectividad del objetivo, lo que los hace adecuados para el desarrollo de agonistas o antagonistas selectivos para receptores o enzimas específicos . Esta selectividad es crucial para minimizar los efectos fuera del objetivo y mejorar la eficacia terapéutica.
Contribución a la estereoquímica de los candidatos a fármacos
Los centros estereogénicos en el anillo de pirrolidina pueden contribuir significativamente a la estereoquímica general de los candidatos a fármacos. Este aspecto es esencial para la interacción con objetivos biológicos quirales y puede conducir a variaciones en la eficacia y el perfil de seguridad de los fármacos .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Appropriate safety precautions should be taken when handling this compound, and any waste should be disposed of in accordance with local regulations.
Propiedades
IUPAC Name |
1-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16-7-8-17(22)20(16)14-10-19(11-14)18(23)13-5-3-12(4-6-13)15-2-1-9-24-15/h1-6,9,14H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEJHIVGBWKWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
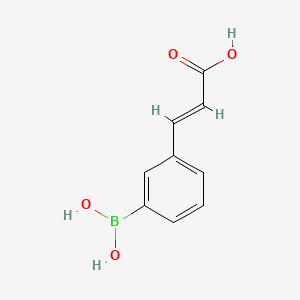
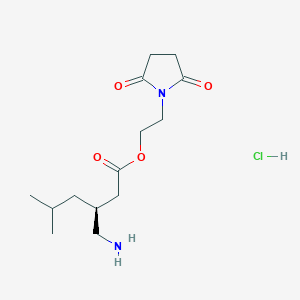
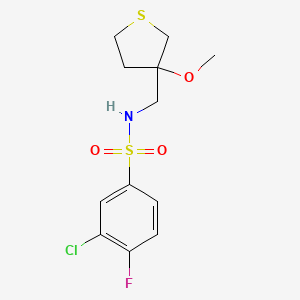
![2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2589453.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2589455.png)
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2589457.png)
![2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B2589458.png)
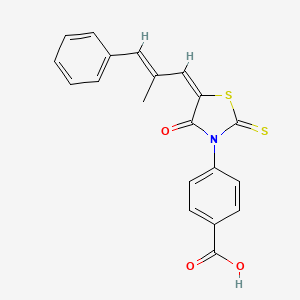
![N'-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B2589462.png)
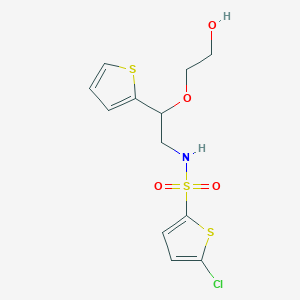
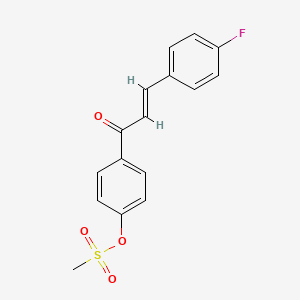
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2589466.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2589467.png)
